N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a morpholine ring
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is the cyclooxygenase-2 receptor (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation .
Mode of Action
This compound interacts with the COX-2 receptor, exhibiting specific interactions with key residues located in the site of the COX-2 structure . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby potentially alleviating inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin production due to the inhibition of COX-2 . This could potentially result in the alleviation of inflammation and related symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethoxypyrimidine, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Introduction of the Morpholine Ring: The morpholine ring is then attached to the pyrimidine core through another nucleophilic substitution reaction.
Synthesis of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid.
Coupling Reaction: The final step involves coupling the thiophene ring with the pyrimidine-morpholine intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The pyrimidine ring can undergo various substitution reactions, especially at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring which is known for its conductive properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents.
Pyrimidine derivatives: Compounds like 4,6-dimethylpyrimidine have similar core structures but lack the morpholine and thiophene rings.
Morpholine derivatives: These compounds contain the morpholine ring but differ in other structural aspects.
Uniqueness
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is unique due to the combination of its three distinct rings (thiophene, pyrimidine, and morpholine), which confer a unique set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(2)13-11(17-14(21)12-4-3-9-23-12)10-16-15(18-13)20-5-7-22-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKYNZDJMRARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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